molecular formula C19H21F3N4 B2546423 5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-77-1

5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2546423
CAS No.: 890637-77-1
M. Wt: 362.4
InChI Key: KEJDZWYQZQXTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold , a fused bicyclic heterocycle recognized for its diverse and potent biological activities. This scaffold is a prominent framework in medicinal chemistry, particularly known for its role as a protein kinase inhibitor (PKI) in targeted cancer therapy . Kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many diseases, making their inhibition a primary therapeutic strategy . The specific substitution pattern on this compound—featuring a phenyl group at the 3-position and a trifluoromethyl group at the 2-position—is characteristic of structures designed to probe hydrophobic binding pockets within enzyme active sites, such as those found in ATP-binding sites of kinases . The 7-amine substitution with a 3-methylbutyl (isopentyl) chain is a critical modification that can significantly influence the compound's physicochemical properties, binding affinity, and selectivity towards specific biological targets. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated compelling research value across multiple therapeutic areas. They have been extensively explored as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb), with structural analogues showing excellent in vitro growth inhibition of M.tb . Furthermore, this chemotype has shown high relevance in oncology, acting as inhibitors of critical kinases such as Tropomyosin Receptor Kinases (Trk) , Cyclin-Dependent Kinases (CDK) , and others. In fact, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, underscoring the profound clinical significance of this chemical framework . The mechanism of action for this compound class typically involves competitive or allosteric inhibition of kinase enzymes, thereby disrupting aberrant signalling pathways that drive pathological processes like uncontrolled cell proliferation and survival . This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4/c1-12(2)9-10-23-15-11-13(3)24-18-16(14-7-5-4-6-8-14)17(19(20,21)22)25-26(15)18/h4-8,11-12,23H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJDZWYQZQXTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure and Properties

The chemical formula of the compound is C16H20F3N5C_{16}H_{20}F_{3}N_{5}, with a molecular weight of approximately 353.37 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H20F3N5C_{16}H_{20}F_{3}N_{5}
Molecular Weight353.37 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound include:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity : A study published in PubMed highlighted that certain pyrazole derivatives demonstrate significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Mechanism : In a pharmacological evaluation, a related pyrazole compound was shown to inhibit COX enzymes effectively, leading to decreased levels of prostaglandins in inflammatory models . This supports the hypothesis that similar compounds may exert anti-inflammatory effects through comparable pathways.
  • Antimicrobial Efficacy : A recent review discussed the broad-spectrum antimicrobial activity of pyrazole derivatives, indicating that modifications in the structure can enhance their efficacy against specific bacteria and fungi .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties of Selected Pyrazolo[1,5-a]pyrimidin-7-amines

Compound Name / ID Substituents (Positions) Molecular Weight Key Functional Groups Bioactivity Context
Target Compound 3-Ph, 5-Me, 2-CF₃, N-(3-methylbutyl) 362.40 CF₃, branched alkyl N/A (Structural reference)
Compound 32 3,5-bis(4-F-Ph), N-(pyridin-2-ylmethyl) ~470 Fluorophenyl, pyridinylmethyl Anti-mycobacterial (M.tb)
Compound 47 3-(4-F-Ph), 5-Ph, N-(6-Me-pyridin-2-yl) 409.17 Fluorophenyl, methylpyridine Anti-mycobacterial (M.tb)
QO-58 2-CF₃, 5-(2,6-Cl₂-5-F-pyridin-3-yl) ~438 CF₃, halogenated pyridine KCNQ/M-channel activation
5-(4-F-Ph)-N,N-dimethyl-7-CF₃ 3-carboxamide, 5-(4-F-Ph), 7-CF₃ ~379 CF₃, carboxamide Anticancer activity

Key Observations:

  • Aromatic vs. Alkyl Amines : The N-(3-methylbutyl) group in the target compound may confer better solubility than pyridinylmethyl (e.g., Compound 32 ) or carboxamide () substituents, addressing issues like QO-58’s low bioavailability .
  • Substituent Positioning : Fluorine at the 4-position of phenyl (e.g., Compound 47 ) is linked to enhanced anti-mycobacterial activity, whereas the target’s 3-phenyl lacks this modification, possibly reducing potency against M.tb .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target’s LogP is estimated at ~3.5 (predicted via molecular weight and CF₃ contribution), favorable for oral absorption compared to more polar analogs like QO-58 (LogP ~2.8) .
  • Solubility : The 3-methylbutyl chain likely improves aqueous solubility over rigid aromatic amines (e.g., pyridinylmethyl in Compound 47 ).

Q & A

Advanced Research Question

  • Pharmacophore modeling : Align the pyrazolo-pyrimidine core with known kinase inhibitors (e.g., imatinib) to identify shared motifs .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding pocket residency .
  • QSAR models : Use CoMFA/CoMSIA to correlate logP values with hERG channel inhibition .

Methodological Insight : Combine SwissTargetPrediction and SEA databases to rank off-target probabilities .

How to elucidate the mechanism of action in inflammatory pathways?

Advanced Research Question

  • Transcriptomics : RNA-seq of treated macrophages identifies downregulated NF-κB targets (e.g., IL-6, TNF-α) .
  • Pull-down assays : Biotinylated probes isolate binding partners (e.g., IKKβ kinase) from lysates .
  • Mutagenesis : Introduce point mutations (e.g., Cys→Ala in ATP-binding pockets) to confirm target engagement .

Methodological Insight : Use thermal shift assays (TSA) to measure target stabilization upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.